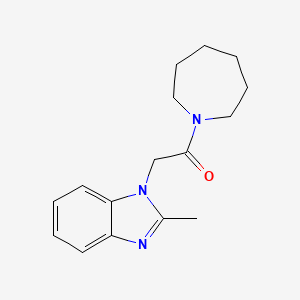![molecular formula C21H31N3O2 B7460269 N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)
N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as CM156 and has been extensively studied for its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of CM156 is not fully understood. However, it is believed to act through the inhibition of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and the activation of the anti-inflammatory cytokine interleukin-10 (IL-10). CM156 has also been shown to modulate the activity of ion channels and receptors involved in pain perception and transmission.
Biochemical and Physiological Effects:
CM156 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to reduce the activity of enzymes involved in the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of a number of diseases. Additionally, CM156 has been shown to modulate the activity of ion channels and receptors involved in pain perception and transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CM156 in lab experiments is its specificity for TNF-α inhibition. This allows for the study of the specific role of TNF-α in various disease models. Additionally, CM156 has been shown to have a good safety profile in animal studies. One of the limitations of using CM156 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several areas of future research that could be explored with CM156. One area is the potential use of CM156 as a therapeutic agent in diseases characterized by inflammation and oxidative stress, such as neurodegenerative diseases and cancer. Another area is the investigation of the potential role of CM156 in modulating the gut-brain axis and its potential use in the treatment of gastrointestinal disorders. Additionally, further studies could be conducted to elucidate the exact mechanism of action of CM156 and its potential interactions with other drugs.
Synthesemethoden
CM156 can be synthesized through a multi-step process involving the reaction of piperidine with cyclohexyl isocyanate, followed by the reaction of the resulting intermediate with 4-methylaniline and ethyl chloroformate. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
CM156 has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory and analgesic effects in animal models of acute and chronic pain. It has also been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury. Additionally, CM156 has been investigated for its potential anti-cancer properties.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-16-7-9-19(10-8-16)22-20(25)15-24-13-11-17(12-14-24)21(26)23-18-5-3-2-4-6-18/h7-10,17-18H,2-6,11-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOYQKNQLSMXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)

![4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)
![N-[3-(dimethylamino)propyl]-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7460223.png)
![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)
![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)

![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)




